Thiocyclam hydrogen oxalate, also known as Evisect, was developed in the late 1960s by Sandoz Laboratories (now Novartis) as a broad-spectrum insecticide []. It belongs to the class of nereistoxin analogues, derived from a toxin found in marine worms [].
Thiocyclam hydrogen oxalate acts as a nicotinic acetylcholine receptor agonist, meaning it mimics the effects of the neurotransmitter acetylcholine by binding to and activating these receptors []. This activation disrupts the normal functioning of the nervous system in insects, leading to paralysis and death [].
While primarily used as an insecticide in the past, thiocyclam hydrogen oxalate has been studied in various scientific research applications, including:
Thiocyclam hydrogen oxalate is a chemical compound that serves primarily as an insecticide. It is the oxalate salt derived from thiocyclam, a compound known for its efficacy against various agricultural pests. The molecular formula of thiocyclam hydrogen oxalate is with a molecular weight of approximately 271.37 g/mol . This compound is characterized by its white solid form, typically supplied as a soluble powder or granules for agricultural use .
Thiocyclam hydrogen oxalate acts as a nicotinic acetylcholine receptor (nAChR) agonist/antagonist []. nAChRs are neurotransmitter receptors found in insects' nervous systems. By interfering with the binding of acetylcholine, a crucial neurotransmitter, thiocyclam disrupts nerve impulses, leading to insect paralysis and death [].
Thiocyclam hydrogen oxalate is considered moderately toxic. It can cause skin and eye irritation and is harmful if swallowed []. Due to its insecticidal properties, it can be toxic to non-target organisms like bees and beneficial insects []. Always follow recommended safety precautions when handling this compound, including wearing appropriate personal protective equipment.
Thiocyclam hydrogen oxalate can be synthesized through the reaction of equimolar amounts of thiocyclam and oxalic acid. This reaction results in the formation of the oxalate salt, which retains the biological activity of thiocyclam while enhancing its stability and solubility in water . The chemical structure includes multiple sulfur atoms, which contribute to its unique properties as an insecticide.
Thiocyclam hydrogen oxalate exhibits broad-spectrum insecticidal activity, particularly effective against sucking and chewing pests such as spider mites, caterpillars, thrips, and whiteflies . It functions primarily as a nicotinic acetylcholine receptor channel blocker, disrupting neural transmission in target pests, which leads to paralysis and death . This mechanism of action makes it a valuable tool in integrated pest management strategies.
The synthesis of thiocyclam hydrogen oxalate involves a straightforward chemical reaction:
This method allows for the efficient production of thiocyclam hydrogen oxalate while maintaining high purity levels suitable for agricultural applications .
Thiocyclam hydrogen oxalate is primarily used as an insecticide in agriculture. Its applications include:
Research on thiocyclam hydrogen oxalate indicates potential interactions with non-target species. It has been noted that this compound can be toxic to honeybees and aquatic life, necessitating caution during application to minimize environmental impact . Studies have also suggested that its effectiveness can be influenced by environmental factors such as temperature and humidity, which may affect the stability and degradation rate of the compound.
Thiocyclam hydrogen oxalate shares similarities with several other insecticides but stands out due to its unique mechanism of action and chemical structure. Here are some comparable compounds:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Thiocyclam | Nicotinic acetylcholine receptor agonist | Parent compound of thiocyclam hydrogen oxalate | |
Nitenpyram | Nicotinic acetylcholine receptor agonist | Rapid action against aphids | |
Acetamiprid | Nicotinic acetylcholine receptor agonist | Broad-spectrum activity | |
Imidacloprid | Nicotinic acetylcholine receptor agonist | Systemic action in plants |
Thiocyclam hydrogen oxalate's distinctiveness lies in its formulation as an oxalate salt, enhancing its solubility and stability compared to other compounds that may not possess these characteristics. Its specific targeting mechanism also differentiates it from broader-spectrum insecticides like imidacloprid.
Thiocyclam hydrogen oxalate operates as a highly selective nicotinic acetylcholine receptor channel blocker, demonstrating a sophisticated mechanism of action that distinguishes it from other classes of insecticides [1] [5]. The compound exhibits dual cholinergic effects, functioning as an acetylcholine receptor agonist at low concentrations and transitioning to an antagonist at higher concentrations, ultimately leading to synaptic transmission blockage and insect paralysis . This biphasic mechanism represents a unique characteristic among nereistoxin analogues, where the concentration-dependent response determines the specific receptor interaction pattern [1].
The voltage-dependent blocking action occurs at concentrations well below those required for depolarization, specifically in the range of 2.0 × 10⁻⁸ to 1.0 × 10⁻⁶ mol/L [17]. At these concentrations, thiocyclam hydrogen oxalate induces a dose-dependent partial block of transmission at cereal afferent giant interneurone synapses without accompanying changes in membrane potential or input resistance of the postsynaptic membrane [17]. The compound demonstrates particular efficacy in suppressing acetylcholine-induced currents when applied to voltage-clamped cell bodies, with effective concentrations at 1.0 × 10⁻⁷ mol/L [17].
Table 1: Molecular Characteristics of Thiocyclam Hydrogen Oxalate and Related Nereistoxin Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Chemical Class |
---|---|---|---|---|
Thiocyclam hydrogen oxalate | C7H13NO4S3 | 271.36 | 31895-22-4 | Nereistoxin analogue |
Thiocyclam (parent) | C5H11NS3 | 181.30 | 31895-21-3 | Nereistoxin analogue |
Nereistoxin | C5H11NS2 | 149.30 | 1631-58-9 | Natural neurotoxin |
Cartap | C7H16ClN3S2 (hydrochloride) | 237.30 | 15263-53-3 | Nereistoxin analogue |
Bensultap | C17H25N3O4S3 | 431.60 | 17606-31-4 | Nereistoxin analogue |
Thiosultap | C8H18N4O4S3 | 302.40 | 79277-27-3 | Nereistoxin analogue |
The molecular structure of thiocyclam hydrogen oxalate, with the formula C7H13NO4S3 and molecular weight of 271.36 g/mol, enables specific binding interactions with nicotinic acetylcholine receptor sites [24] [26]. The compound selectively binds to and activates these receptors, leading to disruption of normal neural transmission in insects . This binding specificity results from the three sulfur atoms integrated within a trithiane ring structure and an amine group attached to the nitrogen atom .
At higher concentrations ranging from 1.0 × 10⁻⁵ to 1.0 × 10⁻³ mol/L, thiocyclam hydrogen oxalate exhibits postsynaptic depolarizing effects [17]. These concentrations align with the compound's effectiveness in inhibiting binding interactions, as demonstrated by its ability to suppress 50% of ¹²⁵I-α-bungarotoxin binding to insect nerve cord extracts at concentrations of 1.7 × 10⁻⁴ and 6.6 × 10⁻⁵ mol/L in different arthropod species [17].
The metabolic conversion of thiocyclam hydrogen oxalate to nereistoxin represents a critical component of its insecticidal mechanism, occurring rapidly within arthropod biological systems [16]. Research demonstrates that thiocyclam dissipation into nereistoxin occurs with remarkable speed, with the concentration of thiocyclam decreasing approximately tenfold within two days after application [3]. The half-life of thiocyclam has been determined to be 0.5 days in low-dose applications and 0.3 days in high-dose scenarios, indicating very low persistence and classifying it as a non-persistent pesticide [3].
The conversion pathway follows a predictable kinetic pattern where nereistoxin appearance becomes significant within hours of thiocyclam application [3]. At three hours post-application, nereistoxin concentrations reach 0.2 mg/kg, with maximum concentrations of 1.6 mg/kg achieved after two days in low-dose treatments [3]. In high-dose applications, nereistoxin concentrations can reach 11 mg/kg at seven days and remain stable until thirty days, with concentrations of 3 mg/kg still detectable after sixty days [3].
Table 2: Degradation Kinetics and Nereistoxin Conversion Parameters
Parameter | Thiocyclam hydrogen oxalate | Notes |
---|---|---|
Half-life (DT50) in tomato | 0.3-0.5 days | Very rapid degradation |
Conversion factor to nereistoxin | 0.8 | MW nereistoxin/MW thiocyclam |
Maximum nereistoxin concentration (mg/kg) | 1.6-11 | Dose dependent |
Time to maximum nereistoxin concentration | 2-7 days | Variable with dose |
Persistence classification | Non-persistent | DT50 < 15 days |
Hydrolysis DT50 (pH 5) | 6 months | 25°C |
Hydrolysis DT50 (pH 7-9) | 5-7 days | 25°C |
Mass balance studies reveal that thiocyclam is predominantly degraded into nereistoxin, with an equimolar mixture of both components observed seven hours after application [3]. Subsequently, the amount of nereistoxin exceeds thiocyclam levels due to continued parent compound dissipation [3]. The conversion factor for thiocyclam to nereistoxin has been calculated as 0.8, derived from the molecular weight ratio of nereistoxin (149.3 g/mol) to thiocyclam (181.3 g/mol) [8].
The persistence characteristics of nereistoxin differ significantly from the parent compound, with nereistoxin demonstrating much higher stability in biological systems [3]. While thiocyclam exhibits very low persistence, nereistoxin remains detectable throughout extended monitoring periods, with concentrations remaining high even after 23 days in some studies [3]. This differential persistence pattern suggests that nereistoxin serves as the primary active metabolite responsible for sustained insecticidal effects [3].
Environmental factors influence the conversion rate, with hydrolysis rates varying significantly based on pH conditions [16]. At pH 5, the hydrolysis half-life extends to six months, while at pH values between 7-9, degradation occurs within 5-7 days at 25°C [16]. Light irradiation accelerates the degradation process, with photolysis resulting in half-lives of 2-3 days in surface waters [16].
The neural signal disruption mechanism of thiocyclam hydrogen oxalate involves complex interactions with multiple components of the arthropod nervous system, resulting in progressive feeding inhibition and eventual paralysis [14] . The compound primarily affects the acetylcholine neurotransmission pathway by blocking nicotinic acetylcholine receptor function, preventing normal ion flow across neuronal membranes . This blockade disrupts signal transmission throughout the nervous system, creating a cascade of neurological effects that ultimately impair essential physiological processes .
Electrophysiological studies demonstrate that thiocyclam hydrogen oxalate induces bursts of spontaneous excitatory postsynaptic potentials, with amplitude and frequency gradually increasing to promote spike formation before eventual discharge suppression . This pattern indicates that the compound initially stimulates neural activity before progressively inhibiting normal synaptic function . The voltage-dependent nature of this blocking action contributes to its effectiveness at relatively low concentrations [17].
Table 3: Nicotinic Acetylcholine Receptor Binding Characteristics
Receptor Type | Binding Mechanism | Effective Concentration Range | Primary Effect | Secondary Effects |
---|---|---|---|---|
Insect nAChR (general) | Channel blocker | 10⁻⁶ to 10⁻³ M | Ion channel blockade | Paralysis |
Alpha7 nAChR | Allosteric modulator | 10⁻⁷ to 10⁻⁵ M | Signal transmission disruption | Feeding inhibition |
Cockroach CNS nAChR | Voltage-dependent blocker | 2×10⁻⁸ to 10⁻⁶ M | EPSP suppression | Spontaneous EPSP bursts |
Postsynaptic nAChR | Competitive antagonist | 10⁻⁵ to 10⁻³ M | Synaptic transmission blockade | Membrane depolarization |
The feeding inhibition mechanism results from the compound's ability to disrupt coordinated muscle function required for normal feeding behaviors [14]. Research on cotton leafworm larvae demonstrates that thiocyclam treatment significantly affects digestive enzyme activity, with notable increases in trehalase and amylase activity in both second and fifth larval instars [14]. These enzymatic changes indicate metabolic stress and disrupted digestive processes that contribute to feeding cessation [14].
The compound's effects extend beyond simple acetylcholine receptor interaction, influencing multiple aspects of neural function [14]. Studies show that thiocyclam decreases acetylcholinesterase activity, with this inhibition attributed to blocking the action potential of the nervous system rather than direct enzyme inhibition [14]. This mechanism distinguishes thiocyclam from organophosphate insecticides, which directly inhibit cholinesterase enzymes .
Neural pathway disruption manifests through progressive loss of motor coordination, beginning with subtle behavioral changes and progressing to complete paralysis . The temporal progression of symptoms reflects the compound's dual mechanism, where initial receptor activation gives way to sustained channel blockade . This biphasic response pattern ensures effective control across various arthropod life stages and species [1].
The nereistoxin analogue family encompasses several structurally related compounds that share the common characteristic of metabolic conversion to nereistoxin while exhibiting distinct pharmacological properties [19] [20]. Thiocyclam hydrogen oxalate demonstrates superior potency compared to many analogues, with rapid conversion kinetics and effective receptor binding characteristics that distinguish it within this chemical class [19].
Cartap hydrochloride, another prominent nereistoxin analogue, exhibits lower potency relative to nereistoxin and demonstrates different target specificity [20]. While thiocyclam primarily targets nicotinic acetylcholine receptor channels, cartap exhibits additional effects on calcium channels, particularly influencing calcium release from sarcoplasmic reticulum [20]. This broader target profile results in different physiological effects, including persistent diaphragmatic contraction mechanisms not observed with thiocyclam [20].
Table 4: Comparative Analysis of Nereistoxin Analogue Compounds
Compound | Potency Relative to Nereistoxin | Primary Target | Conversion to Nereistoxin | Environmental Persistence | Mammalian Toxicity |
---|---|---|---|---|---|
Thiocyclam | High | nAChR channel | Rapid (0.3-0.5 days) | Very low | Moderate |
Cartap | Lower | nAChR + Ca²⁺ channels | Moderate (1-2 days) | Low | Low-Moderate |
Bensultap | Moderate | nAChR channel | Slow (3-7 days) | Moderate | Low |
Thiosultap | High | nAChR channel | Moderate (1-3 days) | Low | Moderate |
Bensultap represents a structural variant where the sulfur-sulfur bond of the dithiolane ring has been replaced with alternative sulfur-linked groups [7]. This modification results in slower conversion to nereistoxin, with degradation occurring over 3-7 days compared to thiocyclam's rapid 0.3-0.5 day conversion [7]. The slower metabolic conversion contributes to different environmental persistence characteristics and altered efficacy profiles [7].
Thiosultap demonstrates high potency similar to thiocyclam but exhibits moderate conversion rates to nereistoxin [19]. The structural differences among these analogues influence their binding affinities and receptor selectivity, with thiocyclam showing particular effectiveness against nicotinic acetylcholine receptor channel sites [1]. These compounds share common major adverse effects including suppressed body weight and neurological symptoms, suggesting similar mechanisms of action mediated through nereistoxin formation [19].
The comparative toxicological profiles reveal that all nereistoxin analogues show common metabolic pathways through nereistoxin formation [19]. However, the rate of conversion and the stability of intermediate metabolites vary significantly among compounds [19]. Thiocyclam's rapid conversion and high potency make it particularly effective for rapid knockdown of target pests, while compounds like bensultap provide more sustained activity due to slower metabolic conversion [7].
Molecular docking studies of thiocyclam hydrogen oxalate with nicotinic acetylcholine receptor targets reveal specific binding site interactions that account for its high biological activity [21] [12]. The compound demonstrates preferential binding to acetylcholinesterase compared to acetylcholine receptors, with binding energies consistently below -6 kcal/mol indicating strong receptor affinity [21]. These computational analyses provide insights into the molecular basis of thiocyclam's selective toxicity and receptor specificity [21].
The binding site interactions involve multiple types of molecular forces, including hydrogen bonding, hydrophobic interactions, and π-π interactions [21]. Hydrogen bonds form primarily between oxygen atoms of thiocyclam and amino acid residues at the active site, with particular importance of interactions involving lysine and asparagine residues [21]. These hydrogen bonds contribute significantly to binding stability and receptor selectivity [21].
Hydrophobic interactions play a crucial role in stabilizing the thiocyclam-receptor complex, with the compound's sulfur-containing ring structure providing optimal geometric complementarity with hydrophobic amino acid residues [21]. The trithiane ring configuration enables specific spatial orientation within the receptor binding pocket, facilitating effective channel blockade . These structural features distinguish thiocyclam from other insecticide classes and contribute to its unique mechanism of action .
The binding dynamics reveal voltage-dependent characteristics that enhance the compound's effectiveness [17]. At hyperpolarized membrane potentials, the binding affinity increases, resulting in more effective channel blockade [17]. This voltage dependency ensures that thiocyclam preferentially affects active neurons where membrane potential changes occur during normal synaptic transmission [17].
Comparative docking studies with related nereistoxin analogues demonstrate that thiocyclam exhibits superior binding affinity compared to the parent nereistoxin compound [21]. The oxalate salt formation enhances solubility and bioavailability while maintaining optimal receptor binding characteristics [21]. The molecular geometry of thiocyclam allows for multiple simultaneous interactions with receptor binding sites, contributing to its high potency and effectiveness [21].
Irritant;Environmental Hazard